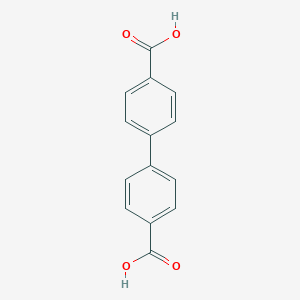

4,4'-Bibenzoic acid

Description

Properties

IUPAC Name |

4-(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQFBGHQPUXOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061140 | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Coarse white powder; [3M MSDS] | |

| Record name | 4,4'-Biphenyldicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

787-70-2, 84787-70-2 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4,4'-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 787-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4,4'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sandalwood, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1,1'-biphenyl]-4,4'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Biphenyldicarboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D8ABY24N2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Bibenzoic Acid (CAS 787-70-2): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Physicochemical Properties, Synthesis, and Applications of a Key Building Block in Advanced Material and Pharmaceutical Development.

Introduction

4,4'-Bibenzoic acid, also known as [1,1'-biphenyl]-4,4'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid that has garnered significant interest in the fields of materials science and medicinal chemistry. Its linear and symmetrical structure, coupled with the reactive carboxylic acid functional groups, makes it an invaluable building block for the synthesis of a diverse range of materials, including high-performance polymers and metal-organic frameworks (MOFs).[1][2] In the pharmaceutical industry, its derivatives serve as important intermediates in the synthesis of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of this compound (CAS 787-70-2) to support researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to off-white crystalline powder with a high melting point, reflecting the strong intermolecular hydrogen bonding afforded by its two carboxylic acid moieties.[1] It is sparingly soluble in water but exhibits better solubility in organic solvents.[1][3]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 787-70-2 | [1] |

| Molecular Formula | C₁₄H₁₀O₄ | [1][2] |

| Molecular Weight | 242.23 g/mol | [1][2][4] |

| Appearance | White to light beige powder | [1] |

| Melting Point | >300 °C | [2] |

| Boiling Point | 482.5 ± 38.0 °C (Predicted) | [5] |

| pKa | 3.77 ± 0.10 (Predicted) | [1] |

| Solubility in Water | Partly miscible | [3] |

| InChI Key | NEQFBGHQPUXOFH-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccc(cc1)-c2ccc(cc2)C(O)=O |

Spectral Data Summary

| Technique | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons. |

| ¹³C NMR | Signals for the carboxylic acid carbons and the aromatic carbons. |

| Infrared (IR) | Characteristic broad O-H stretch of the carboxylic acid, and a strong C=O stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound, with Suzuki and Ullmann couplings being common methods. The catalytic oxidation of 4,4'-dimethylbiphenyl (B165725) is also a viable industrial method.[1]

A general and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki coupling reaction.[6][7] This involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Protocol: Suzuki Coupling for Biphenyl (B1667301) Carboxylic Acid Synthesis (Adapted)

-

Reactants: 4-Bromobenzoic acid and 4-carboxyphenylboronic acid.

-

Catalyst: Palladium catalyst, such as Pd/C or a palladium complex.[8]

-

Base: An aqueous solution of a base like sodium carbonate is typically used.[8]

-

Solvent: A two-phase solvent system, such as an organic solvent (e.g., DME) and water, is common.[8]

-

Procedure:

-

Combine 4-bromobenzoic acid, 4-carboxyphenylboronic acid, and the palladium catalyst in the reaction vessel.

-

Add the solvent system and the aqueous base.

-

Heat the mixture under an inert atmosphere with stirring for several hours until the reaction is complete (monitored by TLC or HPLC).

-

After cooling, separate the aqueous and organic layers.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purification of this compound

Purification is typically achieved by recrystallization or by precipitation from an alkaline solution.

Protocol: Purification by Acid-Base Precipitation [2]

-

Dissolve the crude this compound in a suitable aqueous alkaline solution (e.g., sodium hydroxide (B78521) or potassium carbonate).

-

Filter the solution to remove any insoluble impurities.

-

Slowly add a mineral acid (e.g., hydrochloric acid) to the filtrate with stirring to precipitate the purified this compound.

-

Collect the precipitate by filtration.

-

Wash the solid thoroughly with deionized water to remove any residual salts.

-

Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 100 °C).

Synthesis of Metal-Organic Frameworks (MOFs)

This compound is a widely used organic linker for the synthesis of MOFs due to its rigidity and the ability of its carboxylate groups to coordinate with metal ions. Hydrothermal and solvothermal methods are commonly employed.[9][10][11]

Protocol: Hydrothermal Synthesis of a Ni-based MOF [10][12]

-

Reactants: 4,4'-Biphenyl dicarboxylic acid (BPDC) and a nickel salt (e.g., nickel nitrate (B79036) hexahydrate).

-

Solvent: N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 4,4'-biphenyl dicarboxylic acid and nickel nitrate hexahydrate in DMF with continuous stirring. A typical molar ratio of organic linker to metal ion is 3:2.[10]

-

Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Heat the sealed autoclave in an oven at a specific temperature (e.g., 120-210 °C) for a defined period (e.g., 10 hours). The temperature can influence the pore size of the resulting MOF.[9][10]

-

After cooling, collect the precipitate by centrifugation.

-

Wash the product with DMF and then with a more volatile solvent like ethanol.

-

Activate the MOF by heating under vacuum (e.g., at 120 °C for 24 hours) to remove solvent molecules from the pores.[10]

-

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound, including purity assessment and reaction monitoring.

Reverse-Phase HPLC (RP-HPLC) Method

-

Column: A reverse-phase column, such as Newcrom R1, is effective.[13]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with an acidic modifier is typically used. For example, a mobile phase containing acetonitrile, water, and phosphoric acid.[13] For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[13]

-

Detection: UV detection is suitable for this aromatic compound.

Visualizations

Experimental Workflows

Caption: General workflow for the synthesis and purification of this compound.

Caption: Hydrothermal/solvothermal synthesis of a Metal-Organic Framework (MOF).

Applications in Research and Drug Development

The unique properties of this compound make it a versatile molecule with several important applications.

-

Polymer Chemistry: It is a key monomer in the synthesis of high-performance polymers, including liquid crystalline polymers. These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in the aerospace and electronics industries.[1]

-

Metal-Organic Frameworks (MOFs): As a rigid dicarboxylic acid linker, it is extensively used to construct porous MOFs. These materials have potential applications in gas storage and separation, catalysis, and as carriers for drug delivery.[1][9][10] The ability to tune the pore size of MOFs by adjusting synthesis conditions, such as temperature, allows for the creation of materials with specific properties for targeted applications.[9][10]

-

Pharmaceutical Intermediates: this compound and its derivatives serve as starting materials in the synthesis of various pharmaceutical compounds.[1] The biphenyl scaffold is a common motif in many biologically active molecules.

-

Cosmetics: It is also used in cosmetic formulations for its skin conditioning, cleansing, and soothing properties.[4]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment. It is known to cause skin and eye irritation.[3] Inhalation of the powder should be avoided. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a fundamentally important organic compound with a broad range of applications, from the creation of advanced materials to its role as an intermediate in pharmaceutical synthesis. Its well-defined structure and reactivity provide a versatile platform for the design and construction of complex molecular architectures. This guide has provided an in-depth overview of its properties, synthesis, and applications to aid researchers and professionals in leveraging this valuable chemical building block for future innovations.

References

- 1. Page loading... [guidechem.com]

- 2. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [amp.chemicalbook.com]

- 6. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ossila.com [ossila.com]

- 12. Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Crystal Structure of 4,4'-Bibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a derivative of 4,4'-bibenzoic acid, specifically its N,N-dimethylformamide (DMF) monosolvate. The data presented is crucial for understanding the solid-state properties, intermolecular interactions, and potential applications of this important organic molecule in fields ranging from materials science to drug development.

Introduction

This compound, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, linear organic linker that has garnered significant interest in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. Its ability to form robust hydrogen-bonded networks dictates its crystal packing and influences the physicochemical properties of the resulting materials. This guide focuses on the crystallographic analysis of this compound co-crystallized with N,N-dimethylformamide, providing a detailed look into its structural characteristics.

Molecular Structure and Conformation

The asymmetric unit of the analyzed crystal structure contains one molecule of this compound and two molecules of DMF. The this compound molecule is located on a crystallographic center of inversion. This inherent symmetry imposes a planar conformation on the biphenyl (B1667301) core. The carboxylic acid groups are the primary sites for intermolecular interactions.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of this compound N,N-dimethylformamide monosolvate.[1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀O₄ · 2(C₃H₇NO) |

| Formula Weight | 388.41 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.666(7) Å |

| b = 7.774(7) Å | |

| c = 9.099(8) Å | |

| α = 88.549(10)° | |

| β = 73.596(10)° | |

| γ = 65.208(7)° | |

| Cell Volume | 469.6(7) ų |

| Z | 1 |

| Temperature | 150 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.044 |

| wR-factor | 0.175 |

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound N,N-dimethylformamide monosolvate is dominated by a network of hydrogen bonds. The carboxylic acid groups of the this compound molecule form strong O-H···O hydrogen bonds with the oxygen atoms of the DMF molecules.[1] This interaction is a classic example of a robust supramolecular synthon.

These hydrogen-bonded units, consisting of one this compound molecule and two DMF molecules, further assemble into infinite chains.[1] This packing motif is a key determinant of the crystal's overall architecture and stability.

Experimental Protocols

Synthesis and Crystallization

Synthesis of this compound: The synthesis of this compound can be achieved through various organic chemistry methods, often involving the coupling of p-halobenzoic acid derivatives.

Single Crystal Growth: Single crystals of this compound N,N-dimethylformamide monosolvate suitable for X-ray diffraction were obtained by recrystallization from N,N-dimethylformamide.[1] A common procedure involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, or through slow evaporation of the solvent at room temperature.

X-ray Data Collection and Structure Refinement

Data Collection: A suitable single crystal was mounted on a diffractometer. The diffraction data was collected at a low temperature (150 K) to minimize thermal vibrations and obtain higher quality data.[1] Molybdenum Kα radiation was used as the X-ray source.[1]

Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The hydrogen atoms of the carboxylic acid groups were located from the difference Fourier map and refined.

Visualizations

Experimental Workflow

Caption: Workflow for Crystal Structure Determination.

Hydrogen Bonding Motif

Caption: Hydrogen Bonding between this compound and DMF.

References

1H NMR and 13C NMR spectroscopic data for 4,4'-Bibenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4,4'-Bibenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and characterization of organic molecules.

Introduction

This compound, also known as biphenyl-4,4'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid that serves as a key building block in the synthesis of metal-organic frameworks (MOFs), polymers, and various pharmaceutical compounds. Accurate and detailed NMR spectroscopic data is crucial for its identification, purity assessment, and for understanding its structural characteristics in different chemical environments. This guide presents the fundamental ¹H and ¹³C NMR data in a structured format, accompanied by a detailed experimental protocol for data acquisition.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by the signals of the aromatic protons and the carboxylic acid protons. Due to the molecule's symmetry, the four protons on each benzene (B151609) ring are chemically equivalent to their counterparts on the other ring, simplifying the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet (d) | 4H | H-2, H-6, H-2', H-6' |

| ~7.85 | Doublet (d) | 4H | H-3, H-5, H-3', H-5' |

| ~13.0 (broad) | Singlet (s) | 2H | -COOH |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration and may appear as a broad singlet.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule. The symmetry of the molecule results in a reduced number of unique carbon signals.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~145 | C-4, C-4' |

| ~131 | C-1, C-1' |

| ~130 | C-3, C-5, C-3', C-5' |

| ~127 | C-2, C-6, C-2', C-6' |

Experimental Protocol for NMR Data Acquisition

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

4.1. Sample Preparation

-

Solvent Selection: Due to the poor solubility of this compound in common deuterated solvents like chloroform-d (B32938) (CDCl₃), a more polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.

-

Concentration: Prepare a sample solution by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The concentration may be adjusted to ensure adequate signal-to-noise ratio.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the solvent or its residual peak in the deuterated solvent can be used for calibration.

4.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64 scans are typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

-

Spectral Width (SW): A spectral width of 16 ppm is generally adequate to cover all proton signals.

-

Temperature: Room temperature (e.g., 298 K).

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): A spectral width of 200-250 ppm is standard for observing all carbon signals in organic molecules.

-

Temperature: Room temperature (e.g., 298 K).

4.3. Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of the peaks are determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis in an NMR experiment.

Caption: Logical workflow for the NMR analysis of this compound.

Mass Spectrometry Analysis of Biphenyl-4,4'-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4,4'-dicarboxylic acid is a rigid, aromatic dicarboxylic acid that serves as a key building block in the synthesis of various materials, including metal-organic frameworks (MOFs), polymers, and liquid crystals. In the pharmaceutical industry, it can be found as a linker in drug delivery systems or as a metabolite of larger drug molecules. Accurate and sensitive quantification of Biphenyl-4,4'-dicarboxylic acid is crucial for quality control, pharmacokinetic studies, and understanding material properties. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a powerful analytical tool for the selective and sensitive determination of this compound.

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Biphenyl-4,4'-dicarboxylic acid, including detailed experimental protocols, quantitative data, and a proposed fragmentation pathway.

Experimental Protocols

The following protocols are based on established methods for the analysis of aromatic dicarboxylic acids by LC-MS/MS. Optimization may be required for specific matrices and instrumentation.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of water.

-

Loading: Acidify the aqueous sample to pH ~3 with formic acid and load it onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte with 3 mL of methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 20 5.0 80 7.0 80 7.1 20 | 10.0 | 20 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Biphenyl-4,4'-dicarboxylic acid.

| Parameter | Value | Reference |

| Precursor Ion ([M-H]⁻) | m/z 241.05 | Calculated |

| Product Ion 1 (Quantifier) | m/z 197.06 | Proposed |

| Product Ion 2 (Qualifier) | m/z 152.05 | |

| Collision Energy (for m/z 197.06) | 20 eV | Typical |

| Collision Energy (for m/z 152.05) | 35 eV | Typical |

| Retention Time | ~4.5 min | Based on Protocol |

Experimental Workflow

Caption: Experimental workflow for the analysis of Biphenyl-4,4'-dicarboxylic acid.

Proposed Fragmentation Pathway

The fragmentation of the deprotonated molecule of Biphenyl-4,4'-dicarboxylic acid ([M-H]⁻, m/z 241.05) in negative ion mode is proposed to proceed through the following steps under collision-induced dissociation (CID).

Thermal Gravimetric Analysis of 4,4'-Bibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal gravimetric analysis (TGA) of 4,4'-bibenzoic acid, also known as 4,4'-dicarboxybiphenyl. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous aromatic carboxylic acids to project its thermal behavior. Furthermore, it offers detailed experimental protocols for researchers to conduct their own thermal analysis, ensuring a robust and reproducible methodology.

Predicted Thermal Stability of this compound

The thermal stability of organic compounds is a critical parameter, influencing storage conditions, processing parameters, and the safety of their applications. TGA is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reliable and comparable TGA data. The following methodology is recommended for the thermal analysis of this compound.

Objective

To determine the thermal stability and decomposition profile of this compound by quantifying mass loss as a function of temperature.

Apparatus

A calibrated thermogravimetric analyzer is required.

Procedure

1. Instrument Calibration:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.

2. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).[3]

3. Experimental Conditions:

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature above the expected final decomposition, for instance, 600°C, at a constant heating rate of 10°C/min.[4]

-

4. Data Acquisition:

-

Continuously record the sample mass as a function of temperature throughout the experiment.[3]

5. Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, often defined as the temperature at which a 5% weight loss is observed.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of decomposition for each stage.

Data Presentation

The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table to facilitate easy comparison and interpretation.

| Parameter | Stage 1 Decomposition | Stage 2 Decomposition |

| Analyte | This compound | This compound |

| Heating Rate | 10°C/min | 10°C/min |

| Atmosphere | Nitrogen | Nitrogen |

| Onset Temperature (°C) | To be determined | To be determined |

| Peak Decomposition Temp. (°C) | To be determined | To be determined |

| Weight Loss (%) | To be determined | To be determined |

| Residual Mass (%) | To be determined | To be determined |

Mandatory Visualizations

To further clarify the experimental workflow and the logical relationship of the thermal decomposition, the following diagrams are provided.

Caption: Experimental workflow for the TGA of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Bibenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 4,4'-biphenyldicarboxylic acid (also known as 4,4'-bibenzoic acid) in various organic solvents. Understanding the solubility of this compound is critical for its application in areas such as organic synthesis, materials science, and pharmaceutical development, where it often serves as a key building block or ligand. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of 4,4'-biphenyldicarboxylic acid has been experimentally determined in a range of pure organic solvents at various temperatures. The following tables summarize the mole fraction solubility (x) of 4,4'-biphenyldicarboxylic acid. This data is crucial for designing crystallization processes, preparing solutions for reactions, and formulating products.

Table 1: Solubility of 4,4'-Biphenyldicarboxylic Acid in Pure Solvents

| Temperature (K) | Acetonitrile (x) | Ethyl Acetate (x) | 1-Butanol (x) | N,N-Dimethylformamide (DMF) (x) |

| 293.15 | 0.00358 | 0.00492 | 0.00531 | 0.10152 |

| 298.15 | 0.00421 | 0.00583 | 0.00625 | 0.11236 |

| 303.15 | 0.00493 | 0.00688 | 0.00731 | 0.12413 |

| 308.15 | 0.00576 | 0.00809 | 0.00852 | 0.13694 |

| 313.15 | 0.00672 | 0.00948 | 0.00991 | 0.15091 |

| 318.15 | 0.00783 | 0.01108 | 0.01149 | 0.16618 |

| 323.15 | 0.00912 | 0.01293 | 0.01329 | 0.18288 |

| 328.15 | 0.01061 | 0.01507 | 0.01534 | 0.20118 |

Data extracted from the Journal of Chemical & Engineering Data, 2021.[1][2]

Experimental Protocols for Solubility Determination

The following section details a robust and widely accepted gravimetric method for determining the solubility of a solid compound in an organic solvent. This method was used to generate the quantitative data presented above.[1][2] For a standardized approach, principles from methodologies such as the ASTM E1148 standard for aqueous solubility can be adapted for organic solvents.[3][4][5][6]

Gravimetric Method (Shake-Flask Method)

This method relies on achieving a saturated solution at a constant temperature and then determining the mass of the dissolved solid in a known mass of the solution.

Materials and Equipment:

-

4,4'-Biphenyldicarboxylic acid (high purity)

-

Organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant-temperature water bath circulator

-

Analytical balance (±0.0001 g)

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Drying oven

-

Vials with airtight seals

Procedure:

-

Preparation: Add an excess amount of 4,4'-biphenyldicarboxylic acid to a known mass of the selected organic solvent in the jacketed glass vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation. Place the vessel in the constant-temperature water bath and stir the mixture vigorously using the magnetic stirrer. Allow the system to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Sampling: Stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a filter to remove any solid particles.

-

Mass Determination of the Solution: Immediately weigh the filled syringe to determine the mass of the collected saturated solution.

-

Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed vial. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate drying at a lower temperature.

-

Mass Determination of the Solute: Continue drying until a constant mass is achieved. Weigh the vial containing the dried solute.

-

Calculation: The mole fraction solubility (x) can be calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved 4,4'-biphenyldicarboxylic acid

-

M_solute is the molar mass of 4,4'-biphenyldicarboxylic acid

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

Caption: Gravimetric Solubility Determination Workflow.

Logical Relationship for Solubility Testing

The decision-making process for selecting a suitable solvent often follows a logical progression from qualitative to quantitative assessment.

Caption: Solvent Selection Logic Flow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]

- 6. scribd.com [scribd.com]

A Comprehensive Technical Guide to the Physical Properties of 4,4'-Bibenzoic Acid Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 4,4'-Bibenzoic acid powder, a key organic compound in various research and development applications. This document compiles essential data, outlines detailed experimental methodologies for property determination, and presents a logical workflow for the characterization of chemical powders.

Core Physical Properties of this compound

This compound, also known as 4,4'-biphenyldicarboxylic acid, is a white to light beige crystalline powder.[1] Its rigid, linear structure and the presence of two carboxylic acid groups make it a valuable component in the synthesis of polymers and metal-organic frameworks (MOFs).[2][3] The key physical properties are summarized in the table below.

| Physical Property | Value | Notes |

| Appearance | White to light beige powder | [1] |

| Molecular Formula | C₁₄H₁₀O₄ | [4] |

| Molecular Weight | 242.23 g/mol | [4] |

| CAS Number | 787-70-2 | [4] |

| Melting Point | >300 °C | |

| pKa | 3.77 (Predicted) | This is a computationally predicted value. |

| Solubility | ||

| Water | Partly miscible | [1] |

| Organic Solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, DMF, DEF, DMAc, Ethanol, and Benzene. | [5][6] |

| Crystal Structure | Data for a co-crystal is available; specific data for the pure powder is not provided in the search results. | See details below. |

Crystal Structure Details: While specific crystallographic data for pure this compound powder is not readily available in the provided search results, a co-crystal of 4,4'-biphenyldicarboxylic acid with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) has been characterized. The crystallographic information for this co-crystal is as follows:

-

Crystal System: Monoclinic

-

Space Group: C 1 2/c 1

-

Unit Cell Dimensions:

-

a = 21.131 Å

-

b = 6.8459 Å

-

c = 15.376 Å

-

α = 90°

-

β = 103.135°

-

γ = 90°

-

-

Cell Volume: 2166.1 ų

It is important to note that these parameters describe the co-crystal and not the pure this compound powder.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a chemical powder like this compound.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the dry this compound powder is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.

-

The melting range is reported as the range between these two temperatures.

-

Solubility Determination

Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution.

Qualitative Methodology:

-

Sample Preparation: A small, measured amount of this compound powder (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

-

Assessment: The solution is visually inspected for the presence of undissolved solid. The substance is classified as soluble, partially soluble, or insoluble.

Quantitative Methodology (Shake-Flask Method):

-

Equilibrium: An excess amount of the this compound powder is added to a known volume of the solvent in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of the dissolved this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric Titration Methodology:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Crystal Structure Determination by X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal.

Powder X-ray Diffraction (PXRD) Methodology:

-

Sample Preparation: A fine, homogeneous powder of this compound is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline solid. The positions and intensities of the diffraction peaks can be used to identify the crystalline phase and determine the unit cell parameters. For a full crystal structure solution from powder data, more advanced techniques like Rietveld refinement are employed.

Characterization Workflow

The logical flow for characterizing the physical properties of a chemical powder is essential for a systematic and comprehensive analysis.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Biphenyl-4,4'-dicarboxylic Acid|Research Chemical [benchchem.com]

- 3. Biphenyl-4,4'-dicarboxylic acid | 787-70-2 [chemicalbook.com]

- 4. (1,1'-Biphenyl)-4,4'-dicarboxylic acid | C14H10O4 | CID 13084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,4'-Biphenyldicarboxylic acid | CAS:787-70-2 | High Purity | Manufacturer BioCrick [biocrick.com]

A Theoretical Quantum Chemical Investigation of 4,4'-Bibenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of theoretical quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 4,4'-bibenzoic acid. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes established computational methodologies applied to analogous benzoic acid derivatives to present a robust theoretical framework. The data herein is projected based on high-level Density Functional Theory (DFT) calculations, offering valuable insights for researchers in materials science, medicinal chemistry, and drug development. This guide details the computational protocols, presents predicted quantitative data in structured tables, and utilizes visualizations to illustrate key molecular features and computational workflows.

Introduction

This compound is a dicarboxylic acid derivative of biphenyl, possessing a rigid, conjugated backbone. This structural motif makes it a compelling candidate for applications in the development of metal-organic frameworks (MOFs), liquid crystals, and as a linker in targeted drug delivery systems. Understanding the molecule's fundamental quantum chemical properties is paramount for predicting its behavior and designing novel applications.

Theoretical quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating molecular properties with a high degree of accuracy.[1][2] These methods allow for the determination of optimized molecular geometries, vibrational spectra (FT-IR and Raman), and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3] This guide outlines the theoretical application of these methods to this compound.

Computational Methodology

The theoretical data presented in this guide is based on a proposed computational study employing state-of-the-art quantum chemical methods, drawing from established protocols for similar benzoic acid derivatives.[4][5]

Geometry Optimization

The initial molecular structure of this compound would be constructed and subjected to geometry optimization without any symmetry constraints. The calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for benzoic acid and its derivatives.[1][5][6] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

Vibrational Analysis

Harmonic vibrational frequencies would be calculated from the optimized geometry using the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a uniform scaling factor of 0.967 is typically applied to the computed frequencies to improve agreement with experimental data.[7] The assignment of vibrational modes would be based on the potential energy distribution (PED) analysis.

Electronic Properties

The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. These would be calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[3] Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectra.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound based on the computational methodologies described above.

Table 1: Predicted Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | 1.490 | |

| C=O | 1.215 | |

| C-O | 1.358 | |

| O-H | 0.970 | |

| C-C (aromatic) | 1.395 - 1.405 | |

| Bond Angles (°) | ||

| C-C-O (carboxyl) | 118.5 | |

| O=C-O | 123.0 | |

| C-O-H | 107.5 | |

| Dihedral Angle (°) | ||

| C-C-C-C (inter-ring torsion) | 38.5 |

Table 2: Predicted Vibrational Frequencies for Key Modes

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Description |

| O-H stretch | 3050 | Carboxylic acid O-H stretching |

| C=O stretch | 1720 | Carboxylic acid C=O stretching |

| C-C (inter-ring) stretch | 1290 | Stretching of the central C-C bond |

| C-O stretch | 1250 | Carboxylic acid C-O stretching |

| O-H bend (in-plane) | 1420 | In-plane bending of the O-H group |

| O-H bend (out-of-plane) | 920 | Out-of-plane bending of the O-H group |

Table 3: Predicted Electronic Properties

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Visualizations

Visual representations are essential for understanding molecular structure and computational workflows. The following diagrams were generated using the Graphviz (DOT language).

Caption: Molecular graph of this compound.

Caption: A typical workflow for theoretical calculations.

Conclusion

This technical guide provides a foundational theoretical framework for understanding the quantum chemical properties of this compound. By leveraging established computational methodologies for analogous systems, we have presented predicted data for its geometry, vibrational modes, and electronic structure. These theoretical insights are invaluable for guiding future experimental work and for the rational design of novel materials and therapeutics based on the this compound scaffold. The provided workflows and data serve as a robust starting point for researchers and scientists in the field.

References

- 1. Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals [scielo.org.za]

- 7. researchgate.net [researchgate.net]

Acidity and pKa Values of Biphenyl-4,4'-dicarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4,4'-dicarboxylic acid is a rigid, aromatic dicarboxylic acid that serves as a crucial building block in the synthesis of various functional materials. Its applications span from the creation of high-performance polymers and metal-organic frameworks (MOFs) to its use as a linker in the development of novel therapeutic agents. A fundamental understanding of its acidic properties, specifically its acid dissociation constants (pKa values), is paramount for predicting its behavior in different chemical and biological environments, optimizing reaction conditions, and designing materials with desired characteristics. This technical guide provides a comprehensive overview of the acidity and pKa values of Biphenyl-4,4'-dicarboxylic acid, including theoretical predictions, a discussion of the structural factors influencing its acidity, and detailed experimental protocols for pKa determination.

Acidity and Dissociation of Biphenyl-4,4'-dicarboxylic Acid

Biphenyl-4,4'-dicarboxylic acid is a diprotic acid, meaning it can donate two protons in a stepwise manner. The two carboxylic acid groups, positioned at opposite ends of the biphenyl (B1667301) backbone, exhibit distinct pKa values, denoted as pKa1 and pKa2, corresponding to the first and second deprotonation events, respectively.

The dissociation equilibria can be represented as follows:

H₂A ⇌ H⁺ + HA⁻ (pKa1) HA⁻ ⇌ H⁺ + A²⁻ (pKa2)

Where:

-

H₂A represents the fully protonated Biphenyl-4,4'-dicarboxylic acid.

-

HA⁻ represents the mono-anionic conjugate base.

-

A²⁻ represents the di-anionic conjugate base.

The acidity of the carboxylic acid groups is influenced by the electron-withdrawing nature of the biphenyl system. The delocalized π-electron system of the biphenyl rings helps to stabilize the resulting carboxylate anions, thereby increasing the acidity of the carboxylic acid groups compared to aliphatic dicarboxylic acids. The first deprotonation (pKa1) is expected to be more favorable (lower pKa value) than the second (pKa2). This is because after the first deprotonation, the resulting negative charge on the carboxylate group exerts an electron-donating effect, making the second carboxylic acid group less acidic and its proton more difficult to remove.

pKa Values of Biphenyl-4,4'-dicarboxylic Acid

A comprehensive search of the scientific literature did not yield experimentally determined pKa1 and pKa2 values for Biphenyl-4,4'-dicarboxylic acid in aqueous solution. However, computational predictions provide an estimate of its acidity.

Table 1: Predicted pKa Value of Biphenyl-4,4'-dicarboxylic Acid

| Parameter | Predicted Value | Source |

| pKa | 3.77 ± 0.10 | Chemicalize |

Note: This predicted value likely represents the first dissociation constant (pKa1) and should be used with the understanding that it is a computational estimate. The pKa2 value is expected to be higher. For comparison, the pKa of benzoic acid is approximately 4.2. The slightly lower predicted pKa of Biphenyl-4,4'-dicarboxylic acid is consistent with the electron-withdrawing effect of the additional phenyl ring.

The following diagram illustrates the two-stage dissociation of Biphenyl-4,4'-dicarboxylic acid.

Experimental Protocols for pKa Determination

The pKa values of dicarboxylic acids like Biphenyl-4,4'-dicarboxylic acid can be experimentally determined using various techniques. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable methods.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (Biphenyl-4,4'-dicarboxylic acid) and monitoring the change in pH using a pH meter. The pKa values can be determined from the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH). Ensure it is carbonate-free.

-

Prepare a solution of Biphenyl-4,4'-dicarboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent. Due to the low aqueous solubility of the acid, a co-solvent such as ethanol (B145695) or DMSO may be required. The pKa values obtained in co-solvent systems will be apparent pKa values (pKa*) and may require extrapolation to obtain the aqueous pKa.

-

Prepare a solution of a strong acid (e.g., 0.1 M HCl) for initial pH adjustment.

-

-

Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the Biphenyl-4,4'-dicarboxylic acid solution in a beaker with a magnetic stirrer.

-

If necessary, adjust the initial pH of the solution to a low value (e.g., pH 2) using the strong acid to ensure the acid is fully protonated.

-

Begin the titration by adding small, precise increments of the standardized strong base.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa1 is equal to the pH at the first half-equivalence point (the midpoint between the start of the titration and the first equivalence point).

-

The pKa2 is equal to the pH at the second half-equivalence point (the midpoint between the first and second equivalence points).

-

Alternatively, the equivalence points can be determined from the first or second derivative of the titration curve.

-

The following diagram outlines the general workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine pKa values if the different protonated species of the molecule (H₂A, HA⁻, and A²⁻) exhibit distinct ultraviolet-visible absorption spectra. This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.

Methodology:

-

Preparation of Buffer Solutions:

-

Prepare a series of buffer solutions with known and stable pH values that span the expected pKa ranges of the analyte.

-

-

Preparation of Analyte Solutions:

-

Prepare a stock solution of Biphenyl-4,4'-dicarboxylic acid in a suitable solvent.

-

Prepare a series of sample solutions by diluting the stock solution with each of the buffer solutions to a constant final concentration.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of each sample solution over a relevant wavelength range.

-

Identify wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of the sigmoidal curve corresponds to the pKa value. For a dicarboxylic acid, two sigmoidal transitions may be observed, corresponding to pKa1 and pKa2.

-

The pKa values can be determined more accurately by fitting the data to the Henderson-Hasselbalch equation or by using specialized software.

-

Conclusion

Dihedral Angle of Biphenyl Rings in 4,4'-Bibenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of biphenyl (B1667301) scaffolds is a critical parameter in medicinal chemistry and materials science. The dihedral angle between the two phenyl rings in biphenyl derivatives dictates the molecule's three-dimensional shape, influencing its ability to interact with biological targets, self-assemble into ordered structures, and exhibit specific photophysical properties. This technical guide provides an in-depth analysis of the dihedral angle of 4,4'-bibenzoic acid (also known as biphenyl-4,4'-dicarboxylic acid), a common building block in the development of metal-organic frameworks (MOFs), polymers, and pharmaceuticals.

Quantitative Data on Dihedral Angles

The dihedral angle of this compound and its derivatives is highly sensitive to the molecular environment, including the crystalline form, solvation state, and intermolecular interactions. The following table summarizes key quantitative data from experimental and computational studies.

| Compound/Complex | Dihedral Angle (°) | Method of Determination | Key Conditions and Notes |

| Biphenyl-4,4'-dicarboxylic acid–4-methoxypyridine (1/2 cocrystal) | 3.87 (5) | Single-Crystal X-ray Diffraction | The near-planar conformation is stabilized by intermolecular hydrogen bonding within the cocrystal lattice.[1] |

| Dimethyl biphenyl-4,4'-dicarboxylate | 0 | Single-Crystal X-ray Diffraction | The molecule occupies an inversion center in the crystal lattice, forcing the phenyl rings to be coplanar. |

| Biphenyl (in solution) | ~30-45 | Vibrational Spectroscopy / Computational | In the absence of crystal packing forces, steric hindrance between the ortho-hydrogen atoms leads to a twisted conformation. |

| Biphenyl (in crystalline state) | 0 | X-ray Crystallography | Can be planar due to crystal packing forces. |

| Biphenyl-3,3′-dicarboxylic acid | 43.11 (5) | Single-Crystal X-ray Diffraction | The presence of carboxylic acid groups at the meta-positions influences the twist angle. |

| Biphenyl-2,2′,4,4′-tetracarboxylic acid monohydrate | 71.63 (5) | Single-Crystal X-ray Diffraction | Significant steric hindrance from the ortho-substituted carboxylic acid groups results in a highly twisted conformation. |

Experimental and Computational Methodologies

The determination of the dihedral angle in biphenyl systems relies on precise experimental techniques and is often complemented by computational modeling to understand the energetic landscape of the conformational preferences.

Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds, including the precise measurement of dihedral angles.

1. Crystal Growth:

-

High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide) through slow evaporation, vapor diffusion, or cooling crystallization techniques. The purity of the compound is crucial for obtaining well-ordered crystals.

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

The mounted crystal is exposed to a monochromatic X-ray beam.

-

As the crystal is rotated, a series of diffraction patterns are collected on a detector.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The positions of the atoms in the crystal lattice are determined by solving the phase problem.

-

The atomic positions and other structural parameters are refined to achieve the best fit between the observed and calculated diffraction patterns. The dihedral angle between the biphenyl rings is a direct output of this refinement process.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the conformational energetics of molecules, including the rotational barrier around the biphenyl C-C bond.

1. Molecular Geometry Optimization:

-

The starting geometry of the this compound molecule is built using molecular modeling software.

-

A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G*) to find the lowest energy conformation.

2. Potential Energy Surface Scan:

-

To determine the rotational energy barrier, a potential energy surface (PES) scan is performed.

-

The dihedral angle between the two phenyl rings is systematically varied in a stepwise manner (e.g., every 10 degrees from 0° to 180°).

-

At each step, the energy of the molecule is calculated while keeping the dihedral angle constrained.

3. Analysis:

-

The calculated energies are plotted against the corresponding dihedral angles.

-

The minima on this plot represent the most stable conformations, and the energy difference between the minima and maxima represents the rotational energy barrier. This allows for a theoretical determination of the preferred dihedral angle in the gas phase.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Factors influencing the dihedral angle of this compound.

Caption: Generalized workflow for dihedral angle determination via SCXRD.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Bibenzoic Acid via Suzuki-Miyaura Coupling

Introduction

4,4'-Bibenzoic acid, also known as biphenyl-4,4'-dicarboxylic acid, is a key organic compound utilized in the synthesis of high-performance polymers, liquid crystals, and various pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this and other biaryl compounds. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[1][2] The mild reaction conditions and tolerance to a wide range of functional groups make it a preferred method in modern organic synthesis.[1][2]

This document offers detailed application notes and a generalized experimental protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Reaction Principle

The synthesis of this compound via Suzuki-Miyaura coupling is typically achieved by the reaction of 4-bromobenzoic acid with 4-carboxyphenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle, as illustrated in the diagram below, involves three main stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.[2]

Experimental Workflow for Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling synthesis of this compound, showcasing the flexibility of this method.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | 4-Bromobenzoic acid | 4-Bromobenzoic acid | 4-Bromobenzoic acid |

| Boronic Acid | Phenylboronic acid | Phenylboronic acid | 4-Carboxyphenylboronic acid |

| Catalyst | Pd/C (ligand-free)[3] | [PdCl2(NH2CH2COOH)2][4] | Fullerene-supported PdCl2[5] |

| Catalyst Loading | Not specified | 0.1 mol%[4] | 0.05 mol%[5] |

| Base | K2CO3[3] | K2CO3[4] | K2CO3[5] |

| Solvent | Ethanol/Water[3] | Water[4] | Water[5] |

| Temperature | Room Temperature[3] | Room Temperature[4] | Room Temperature[5] |

| Reaction Time | 30 minutes[3] | 1.5 hours[4] | 4 hours[5] |

| Atmosphere | Air[3] | Air[4] | Not specified |

| Yield | High (not quantified)[3] | >90%[4] | >90%[5] |

Experimental Protocol

This protocol provides a general procedure for the synthesis of this compound via Suzuki-Miyaura coupling. The specific conditions, such as catalyst, base, and solvent, can be adapted from the table above based on available resources and desired reaction parameters.

Materials:

-

4-Bromobenzoic acid (1.0 equiv)

-

4-Carboxyphenylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd/C, Pd(OAc)2, or [PdCl2(NH2CH2COOH)2]) (0.1-5 mol%)

-

Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 equiv)

-

Solvent (e.g., water, ethanol/water mixture, or toluene)

-

1 M Hydrochloric acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromobenzoic acid, 4-carboxyphenylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Add the chosen solvent to the flask. The concentration of the limiting reactant is typically in the range of 0.1-0.5 M.

-

Inert Atmosphere (Optional but Recommended): For some catalyst systems, it is beneficial to degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for 15-20 minutes. The reaction is then maintained under a positive pressure of the inert gas. However, several procedures report successful coupling in the presence of air.[3][4]

-

Reaction: Stir the mixture vigorously and heat to the desired temperature (ranging from room temperature to 100°C) for the specified time (from 30 minutes to 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it may be removed under reduced pressure.

-

Precipitation: Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate groups and cause the this compound to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with distilled water to remove any inorganic salts.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a DMF/water mixture) to yield pure this compound.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Lab-Scale Synthesis of Biphenyl-4,4'-dicarboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the lab-scale synthesis of Biphenyl-4,4'-dicarboxylic acid, a crucial intermediate in the production of high-performance polymers, pharmaceuticals, and liquid crystals. The following sections outline two distinct and reliable synthetic methodologies, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Biphenyl-4,4'-dicarboxylic acid (BPDA) is a rigid, linear aromatic dicarboxylic acid. Its structural properties make it a valuable building block in materials science and medicinal chemistry. The synthesis of BPDA can be achieved through various routes, including the oxidation of alkyl-substituted biphenyls and cross-coupling reactions. This application note details two effective lab-scale methods: the oxidation of 4,4'-dimethylbiphenyl (B165725) and a Suzuki-Miyaura cross-coupling reaction.

Methods and Protocols

Two primary methods for the synthesis of Biphenyl-4,4'-dicarboxylic acid are presented below.

Method 1: Oxidation of 4,4'-Dimethylbiphenyl

This protocol is adapted from established industrial processes, such as the Mid-Century (MC) process, and involves the catalytic oxidation of 4,4'-dimethylbiphenyl.[1][2]

Materials:

-

4,4'-Dimethylbiphenyl (DMBP)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

Acetic acid (glacial)

-

Pressurized reaction vessel (autoclave)

-

Oxygen or air source

Experimental Protocol:

-

Catalyst Preparation: In a suitable reaction vessel, prepare a solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add 4,4'-dimethylbiphenyl to the vessel.

-

Reaction Conditions: Seal the autoclave and pressurize with air or oxygen to approximately 15 kg/cm ². Heat the reaction mixture to 180°C with vigorous stirring.[3]

-

Reaction Progression: Maintain the temperature and pressure for a predetermined period, typically several hours, while continuously feeding air or oxygen.[3]

-

Work-up: After the reaction is complete, cool the autoclave to approximately 100°C.

-

Isolation: Collect the crude Biphenyl-4,4'-dicarboxylic acid by filtration.

-

Purification: Wash the filtered solid with hot acetic acid followed by water to remove residual catalysts and impurities. The resulting product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or by esterification to dimethyl biphenyl-4,4'-dicarboxylate followed by hydrolysis.[2] A purity of 98.7% has been achieved with this method.[2]

Method 2: Suzuki-Miyaura Cross-Coupling

This method provides a versatile route to biphenyl (B1667301) compounds and has been adapted for the synthesis of biphenyl carboxylic acids.[4][5][6][7] It involves the palladium-catalyzed cross-coupling of p-bromobenzoic acid and 4-carboxyphenylboronic acid.

Materials:

-